![molecular formula C16H15ClN2O2S B5812349 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)

4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

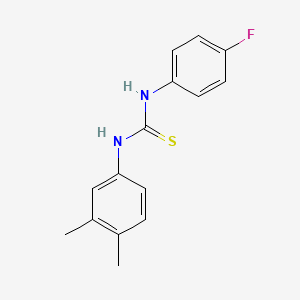

4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an enzyme that plays a crucial role in various cellular processes, including inflammation, immune response, and cancer progression.

Applications De Recherche Scientifique

4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide has shown promising results in various scientific research applications. It is being investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. SYK inhibitors have been shown to reduce inflammation and improve immune function by blocking the activation of immune cells. Additionally, this compound has also been studied for its anti-cancer properties. SYK is overexpressed in various types of cancer, and its inhibition can lead to the suppression of cancer cell growth and metastasis.

Mécanisme D'action

The mechanism of action of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the inhibition of SYK enzyme activity. SYK plays a crucial role in the activation of immune cells, such as B-cells and mast cells, by phosphorylating various downstream targets. The inhibition of SYK leads to the suppression of immune cell activation, resulting in reduced inflammation and improved immune function. Additionally, SYK is also involved in cancer cell signaling pathways, and its inhibition can lead to the suppression of cancer cell growth and metastasis.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound have been studied extensively. In preclinical studies, SYK inhibitors have shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. Additionally, SYK inhibition has also been shown to reduce tumor growth and metastasis in various cancer models. However, the long-term effects of SYK inhibition on the immune system and cancer progression are still unclear.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide is its specificity towards SYK. This compound has shown to be a selective inhibitor of SYK, with minimal off-target effects. Additionally, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the research of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide. One of the potential applications of this compound is in the development of new therapies for autoimmune diseases and cancer. Additionally, further studies are needed to understand the long-term effects of SYK inhibition on the immune system and cancer progression. Furthermore, the development of more potent and selective SYK inhibitors can lead to the development of more effective therapies for various diseases.

Méthodes De Synthèse

The synthesis method of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoic acid with 2-amino-4,5-dimethylphenol in the presence of thionyl chloride to form 4-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide. This compound is then treated with carbon disulfide and sodium hydroxide to obtain this compound. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.

Propriétés

IUPAC Name |

4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-3-5-12(17)6-4-11/h3-8,20H,1-2H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQDQNFDBHXVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)

![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)

![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)